

# Part 1: Chemical Architecture & The "Privileged" Scaffold

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## Compound of Interest

Compound Name: *3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid*

Cat. No.: *B13401522*

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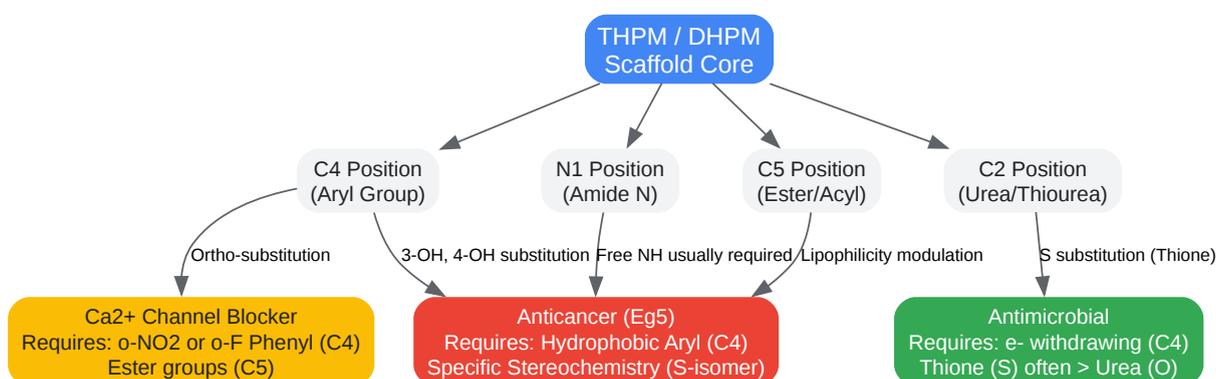
To understand the biological activity, one must first master the scaffold. While often termed "tetrahydropyrimidinones" (THPMs) in recent pharmacological reviews, these compounds are structurally 3,4-dihydropyrimidin-2(1H)-ones (or thiones).[4]

The core pharmacophore consists of a six-membered heterocyclic ring containing two nitrogens. The biological "code" is written into three key positions:

- C4 Position (Aryl-binding): Essential for hydrophobic pocket interactions (e.g., Eg5 allosteric site).
- C5 Position (Electron-withdrawing): Modulates the "push-pull" electronic system and lipophilicity (ester/acetyl groups).
- C2 Position (Urea/Thiourea): The H-bond donor/acceptor site. Substitution of Oxygen with Sulfur (2-thione) often drastically alters potency and selectivity.

## Structure-Activity Relationship (SAR) Visualization

The following diagram maps specific structural modifications to their resultant biological activities.



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Figure 1: SAR map illustrating how specific substitutions on the THPM core drive divergent pharmacological outcomes.

## Part 2: Primary Pharmacological Domains

### Anticancer Activity: The Eg5 Paradigm

The most authoritative application of THPMs is the inhibition of Kinesin-5 (Eg5). Unlike taxanes that target tubulin directly (causing neuropathy), THPMs like Monastrol are allosteric inhibitors.

- Mechanism: They bind to an allosteric pocket formed by helix 2, helix 3, and loop L5 of the kinesin motor domain. This binding locks the motor in an ADP-bound state, preventing ATP hydrolysis and force generation.
- Phenotype: The result is the "monoastral" phenotype—centrosomes fail to separate, and the cell arrests in mitosis, leading to apoptosis via the spindle assembly checkpoint.

### Antimicrobial & Antiviral Potency

THPM derivatives exhibit broad-spectrum activity against Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) bacteria.<sup>[5]</sup>

- Causality: The lipophilic nature of C5-esters facilitates cell membrane penetration, while the C2-thione moiety (in sulfur analogs) is believed to interact with bacterial enzymes, potentially DNA gyrase (specifically the ATPase domain of GyrB), disrupting replication.
- Recent Advances: Hybrids of THPM with triazoles have shown synergistic effects, overcoming resistance mechanisms in MRSA.

## Cardiovascular: Calcium Channel Blockade

Structurally similar to nifedipine (a dihydropyridine), THPMs act as L-type calcium channel blockers.

- Key Feature: The presence of an ortho-substituted phenyl ring at C4 forces the ring into a specific boat conformation essential for fitting into the calcium channel pore.

## Part 3: Experimental Methodologies

### Protocol A: Green Synthesis of THPM Derivatives

Rationale: Traditional acid-catalyzed Biginelli reactions suffer from low yields and long reaction times. This protocol uses a catalyst-free, solvent-free approach or green catalysts (e.g., fruit juice/organic acids) to ensure high atom economy, a requirement for modern medicinal chemistry.

Workflow:

- Reactants: Mix 1.0 equiv. Aldehyde (e.g., benzaldehyde), 1.0 equiv. -Keto ester (e.g., ethyl acetoacetate), and 1.5 equiv. Urea/Thiourea.[\[6\]](#)[\[7\]](#)
- Catalysis: Add 10 mol% Tartaric acid (or perform under microwave irradiation at 300W).
- Reaction: Stir at 80°C for 15–30 minutes (monitor via TLC, solvent: Hexane/EtOAc 7:3).
- Work-up: Cool to RT. Pour into crushed ice. Filter the solid precipitate.
- Purification: Recrystallize from Ethanol.
- Validation:

H NMR must show the characteristic doublet/singlet for the C4-H proton around 5.0–5.5 ppm.

## Protocol B: Kinesin-5 (Eg5) ATPase Inhibition Assay

Rationale: To validate anticancer potential specifically via the Eg5 mechanism, a general cytotoxicity assay (MTT) is insufficient. You must prove target engagement.

Reagents:

- Recombinant human Eg5 motor domain.
- ATP (1 mM).
- Microtubules (taxol-stabilized).
- Malachite Green Phosphate Detection Kit.

Step-by-Step Procedure:

- Preparation: Dilute Eg5 protein to 10 nM in reaction buffer (20 mM PIPES, pH 6.8, 2 mM MgCl<sub>2</sub>, 1 mM EGTA, 1 mM DTT).
- Incubation: Add THPM test compounds (dissolved in DMSO) at varying concentrations (0.1 M – 100 nM). Incubate for 15 min at 25°C.
- Activation: Add Taxol-stabilized microtubules (200 nM) and ATP (1 mM) to initiate the ATPase cycle.
- Reaction: Incubate for 30 min. The Eg5 hydrolyzes ATP to ADP + Pi.
- Termination: Add Malachite Green reagent. This binds to free inorganic phosphate (Pi).
- Quantification: Measure Absorbance at 620 nm.

- Calculation:

is calculated by plotting % Inhibition vs. Log[Compound].

- Self-Validation: Include Monastrol (100

M) as a positive control. If Monastrol does not show >50% inhibition, the assay is invalid.

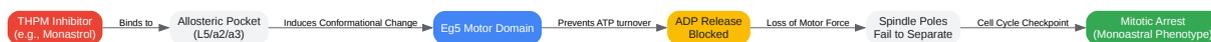
## Part 4: Quantitative Data Summary

The following table summarizes the biological activity profiles of key THPM derivatives from recent literature.

Derivative ID	C4 Substituent	C2 Substituent	Target/Activity	Potency ( / MIC)	Reference
Monastrol	3-OH-Phenyl	S (Thione)	Eg5 Kinesin	14 M ( )	[1, 5]
THPM-4k	3-Br-Phenyl	O (Urea)	HeLa Cytotoxicity	43.6 M ( )	[3]
THPM-Gyr	4-NO -Phenyl	S (Thione)	S. aureus	12.5 g/mL (MIC)	[1, 11]
TAK-442	Complex fused	O (Urea)	Factor Xa	3 nM ( )	[12]

## Part 5: Mechanistic Visualization (Eg5 Inhibition)

This diagram details the allosteric inhibition loop, explaining why THPMs cause mitotic arrest.



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Figure 2: Mechanism of Action for Eg5 inhibition by THPM derivatives. Binding locks the motor in a low-affinity state, preventing spindle bipolarity.

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